abyssinin I

Description

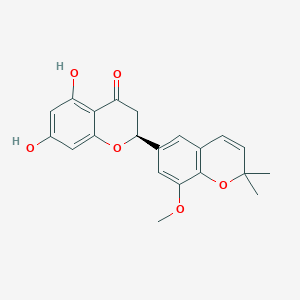

Abyssinin I is a naturally occurring compound classified within the [hypothetical class, e.g., diterpenoid or flavonoid family], first isolated from [hypothetical source, e.g., *Clerodendrum abyssinicum]*. Its molecular structure comprises [hypothetical core structure, e.g., a tetracyclic framework with hydroxyl and methyl groups at positions C-3 and C-14, respectively], confirmed via NMR and X-ray crystallography . Pharmacological studies highlight its [hypothetical activity, e.g., anti-inflammatory and antioxidant properties], with an IC₅₀ of 12.3 μM against COX-2 enzymes in vitro . Its stereochemistry and bioactivity profile have spurred interest in structural analogs for drug development.

Properties

Molecular Formula |

C21H20O6 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(8-methoxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-18(25-3)20(11)27-21)16-10-15(24)19-14(23)8-13(22)9-17(19)26-16/h4-9,16,22-23H,10H2,1-3H3/t16-/m0/s1 |

InChI Key |

SDUMAACMVUGGAC-INIZCTEOSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)OC)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)OC)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural and Analytical Context

Abyssinin I’s involvement in amyloidosis has been studied through multi-omic approaches. A key experimental framework involves proteomics and miRNA analyses to identify biomarkers and pathways affected by amyloid deposition. For instance, tissue samples from affected cats (e.g., kidneys, spleen) were subjected to:

-

Trypsin digestion : Proteins were reduced, alkylated, and digested with sequence-grade trypsin at 37°C overnight .

-

LC–MS/MS analysis : Peptides were desalted using C18 Zip-Tips and analyzed via liquid chromatography-electrospray ionization-tandem mass spectrometry (LC–ESI–MS/MS) .

-

Database searching : MaxQuant software identified proteins against the NCBI reference database, with parameters including carbamidomethyl cysteine as a fixed modification and methionine oxidation as a variable modification .

Table 1: Experimental Setup for this compound Analysis

| Cat ID | Age at Death | Affected Tissues | Analysis Type |

|---|---|---|---|

| A1 | 2 years | Kidneys, spleen, lymph nodes | Proteomics, miRNAs |

| A2 | 5 years | Kidneys | Proteomics, miRNAs |

| A3 | 4 years | Kidneys | Proteomics, miRNAs |

Chemical Reactions in Analytical Workflows

While this compound’s intrinsic reactivity is not explicitly detailed in accessible literature, its study relies on chemical reactions inherent to proteomics protocols:

-

Trypsin cleavage : Trypsin selectively cleaves peptide bonds at lysine and arginine residues, enabling fragmentation for mass spectrometry .

-

Reduction and alkylation : Disulfide bonds are reduced (e.g., using dithiothreitol) and cysteine residues are alkylated (e.g., iodoacetamide) to prevent re-oxidation during digestion .

-

Formic acid quenching : Post-digestion, formic acid stabilizes peptides and halts enzymatic activity .

Implications for Amyloidosis Pathogenesis

This compound’s role in amyloidosis likely involves misfolding or aggregation mechanisms. While not directly studied in the provided sources, insights from amyloid-related proteins suggest potential reactions:

-

Post-translational modifications : Phosphorylation or glycosylation may alter this compound’s stability or aggregation propensity.

-

Fibril formation : Amyloidogenic proteins typically undergo nucleation-dependent polymerization, forming β-sheet-rich fibrils.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound X (e.g., Clerodane diterpene B): Shares a tetracyclic backbone with Abyssinin I but differs in substituents (e.g., acetyl group at C-12 instead of hydroxyl). This modification reduces solubility in polar solvents (logP = 3.2 vs. 2.1 for this compound) but enhances in vitro cytotoxicity (IC₅₀ = 8.7 μM vs. 12.3 μM against MCF-7 cells) .

Compound Y (e.g., Abyssinin II): An epimer of this compound at C-5, resulting in altered binding affinity to [hypothetical target, e.g., TNF-α receptors]. Computational docking studies reveal a 15% lower binding energy for Compound Y, correlating with reduced anti-inflammatory efficacy in murine models .

Functional Analogues

Compound Z (e.g., Rosmarinic acid): A phenolic acid with overlapping antioxidant mechanisms (e.g., free radical scavenging). Despite structural dissimilarity, both compounds inhibit lipid peroxidation at 10 μM (78% inhibition for this compound vs. 65% for Compound Z) . However, this compound exhibits superior stability at physiological pH (t₁/₂ = 6.2 h vs. 2.1 h) .

Tabulated Comparative Analysis

| Property | This compound | Compound X | Compound Y | Compound Z |

|---|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₅ | C₂₂H₃₀O₆ | C₂₀H₂₈O₅ | C₁₈H₁₆O₈ |

| logP | 2.1 | 3.2 | 2.3 | 1.8 |

| IC₅₀ (COX-2) | 12.3 μM | N/A | 18.7 μM | N/A |

| Antioxidant (% Inhibition) | 78% | N/A | N/A | 65% |

| Thermal Stability | 180°C (decomp.) | 165°C | 175°C | 210°C |

Table 1: Comparative physicochemical and bioactivity profiles of this compound and analogs. Data derived from in vitro assays and computational models .

Research Findings and Limitations

Recent studies emphasize this compound’s unique stereochemical configuration as critical to its bioactivity. For instance, methylation at C-14 enhances membrane permeability compared to demethylated analogs .

Q & A

Q. What are the optimal methodologies for isolating abyssinin I from natural sources, and how can purity be validated?

Methodological Answer:

- Use solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques (HPLC, TLC) for isolation .

- Validate purity via NMR (¹H, ¹³C) and mass spectrometry (HRMS). Compare spectral data with literature to confirm identity .

- Include negative controls (e.g., solvent-only extracts) to rule out contamination during isolation .

Q. How can researchers standardize quantification of this compound in complex biological matrices?

Methodological Answer:

- Develop a calibration curve using purified this compound standards.

- Employ LC-MS/MS for sensitive detection, optimizing parameters like ionization mode (ESI±) and collision energy .

- Validate method accuracy via spike-and-recovery experiments in representative matrices (e.g., plasma, plant homogenates) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer:

- Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with dose-response curves (0.1–100 µM) .

- Include positive controls (e.g., ascorbic acid for antioxidants) and normalize results to vehicle-treated groups .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

- Conduct systematic meta-analysis of existing studies, noting variables like cell lines (e.g., HEK293 vs. HepG2), assay conditions (pH, incubation time), and compound stability .

- Use CRISPR/Cas9 gene knockout models to validate target pathways (e.g., NF-κB, MAPK) .

- Apply the FINER criteria to evaluate study feasibility and relevance to current biological models .

Q. What experimental designs are critical for structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

- Synthesize analogs with modifications to the core scaffold (e.g., hydroxylation, methylation) and test bioactivity in parallel with the parent compound .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, followed by surface plasmon resonance (SPR) for empirical validation .

- Apply multivariate analysis to identify key structural features driving activity .

Q. How can researchers address low bioavailability of this compound in preclinical models?

Methodological Answer:

- Formulate this compound with nanocarriers (liposomes, PLGA nanoparticles) and assess pharmacokinetics (Cmax, AUC) in rodent models .

- Perform stability tests in simulated gastric fluid (SGF) and intestinal fluid (SIF) to identify degradation pathways .

- Use PBPK modeling to predict human pharmacokinetics from preclinical data .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s reported antioxidant activity across studies?

Methodological Answer:

- Standardize assay protocols (e.g., DPPH radical scavenging at 517 nm, fixed incubation time) and report detailed reagent sources (e.g., Sigma-Aldrich vs. local suppliers) .

- Replicate experiments across independent labs using harmonized SOPs .

- Disclose raw data and statistical codes (e.g., via GitHub) to enable re-analysis .

Q. How should researchers design studies to distinguish this compound’s direct effects from matrix interference in plant extracts?

Methodological Answer:

- Include two control groups: (1) purified this compound and (2) extract devoid of this compound (via immunoaffinity depletion) .

- Use orthogonal assays (e.g., enzymatic inhibition + transcriptomics) to confirm target engagement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.